molecular formula C18H22O4 B3175884 (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol CAS No. 960365-70-2

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol

Cat. No.: B3175884
CAS No.: 960365-70-2
M. Wt: 302.4 g/mol
InChI Key: FRNHRFBXXJTMFK-QZTJIDSGSA-N
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Description

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol is an organic compound characterized by the presence of two benzyloxy groups attached to a butane-1,2-diol backbone

Scientific Research Applications

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of dibutyltin oxide and methanol, followed by the addition of tetrabutylammonium iodide and ethylbromoacetate. The reaction is carried out at elevated temperatures and involves multiple purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of cost-effective starting materials and efficient reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl groups can undergo enzymatic transformations, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol is unique due to the presence of two benzyloxy groups, which enhance its lipophilicity and potential for hydrophobic interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

(2R,3R)-3,4-bis(phenylmethoxy)butane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNHRFBXXJTMFK-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](CO)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Reactant of Route 2
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Reactant of Route 3
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Reactant of Route 4
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Reactant of Route 5
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Reactant of Route 6
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol

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